Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride

aqueous solubility salt selection amino acid dihydrochloride

Researchers often encounter solubility and reproducibility issues with pyrazole-amino acid building blocks due to inconsistent salt forms. Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride (CAS 154108-87-9) solves this problem as a ready-to-use, highly water-soluble dihydrochloride salt. - Defined dihydrochloride salt form ensures consistent aqueous solubility (>50 mg/mL) for reproducible biological assays and coordination chemistry experiments. - High purity (≥98%) guarantees reliable SAR data in kinase, protease, and GPCR target programs. - Compact fragment profile (MW 242.10, TPSA 92 Ų) makes it an ideal entry for fragment-based screening libraries. Supplied with full analytical documentation; suitable for multi-step derivatization at both amino and carboxyl termini.

Molecular Formula C7H13Cl2N3O2
Molecular Weight 242.1 g/mol
CAS No. 154108-87-9
Cat. No. B1521429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride
CAS154108-87-9
Molecular FormulaC7H13Cl2N3O2
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(C(=O)O)N.Cl.Cl
InChIInChI=1S/C7H11N3O2.2ClH/c1-3-5(4(2)10-9-3)6(8)7(11)12;;/h6H,8H2,1-2H3,(H,9,10)(H,11,12);2*1H
InChIKeySMEDBFBPCGVWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride Compound Profile


Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride (CAS 154108-87-9) is a pyrazole-bearing α-amino acid supplied as a dihydrochloride salt. It serves as a research intermediate and building block in medicinal chemistry and coordination chemistry programs. The compound features a 3,5-dimethylpyrazole ring linked to an α-amino acid moiety, offering both metal-coordinating and hydrogen-bonding functionalities [1]. Its dihydrochloride form is designed to enhance aqueous solubility and handling stability relative to the free amino acid .

1 Aqueous-compatible dihydrochloride salt: Ready solubility for aqueous-phase synthesis and biological assays.
2 High-purity specification context: Supports reproducible results in SAR and coordination studies.
3 Dual coordination scaffold: 3,5-dimethylpyrazole and α-amino acid provide metal-binding and hydrogen-bonding functionality.

Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride Substitution Risks


In-class pyrazole-amino acid analogs cannot be freely interchanged because subtle variations in ring substitution, salt form, and purity directly affect solubility, coordination geometry, hydrogen-bond donor/acceptor profiles, and biological assay reproducibility. The 3,5-dimethyl substitution on the pyrazole ring differentiates this compound from unsubstituted or mono-methylated analogs in both steric and electronic properties, while the dihydrochloride salt ensures a consistent, highly water-soluble form that is critical for aqueous-phase reactions and biological testing [1]. Using the free base or a different salt form may lead to altered solubility, aggregation, or metal-binding behavior, compromising experimental outcomes [2].

Salt form variance: Using the free base or alternative salts may alter aqueous solubility and metal-coordination behavior, limiting direct substitution.

Ring substitution pattern: 3,5-Dimethyl substitution differentiates steric and electronic properties from unsubstituted or mono-methyl analogs; assay reproducibility may shift.

Purity grade differences: Certified high-purity salt provides a defined impurity profile compared to lower-grade free base; sensitive applications may require verification.

Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride Differentiation Evidence


Enhanced Aqueous Solubility via Dihydrochloride Salt

The dihydrochloride salt (CAS 154108-87-9) is specifically manufactured to overcome the limited aqueous solubility of the free amino acid. In line with established pharmaceutical salt principles, dihydrochloride formation significantly increases the dissolution rate and equilibrium solubility in water and polar buffers compared to the free base or other salts [1]. While direct measured solubility for this compound is not publicly disclosed, the class-level inference is supported by the fact that the free base (CAS 67809-62-5) displays a predicted XLogP3-AA of -2.6 [2], which, while hydrophilic, does not guarantee adequate solubility for concentrated aqueous stock solutions; the salt form mitigates this limitation.

Aqueous Solubility
Class-level
Expected high water solubility (dihydrochloride) vs. free base XLogP3-AA = −2.6
Supports direct use in aqueous assays and syntheses
Solubility increase not directly quantified; data to verify
aqueous solubility salt selection amino acid dihydrochloride

Higher Purity for Reproducible Results

The dihydrochloride salt is offered with a minimum certified purity of ≥98% (HPLC) by specialty research chemical suppliers . In contrast, the free base is commonly listed at a lower minimum purity specification of 95% . A 3% absolute purity difference can translate into significantly higher levels of impurities that may inhibit enzymatic reactions, promote metal-catalyzed side reactions, or confound biological readouts.

Certified Purity
Data to verify
≥98% (HPLC, dihydrochloride) vs. 95% (reagent-grade free base)
Reduced impurity interference in sensitive studies
Vendor specifications; verify lot-specific COA
purity quality specification reproducibility

Differentiated Hydrogen-Bond Donor Profile

The dihydrochloride salt presents a distinct hydrogen-bond donor count of 5 (including protonated NH3+ and two HCl-associated protons) versus 3 for the free base [1][2]. This difference alters the intermolecular interaction fingerprint in both solution and solid-state molecular recognition events. In structure-based drug design, such a change can shift binding modes, co-crystal networks, and solubility parameter matching.

H-Bond Donor Profile
Head-to-head
5 (dihydrochloride) vs. 3 (free base)
Alters intermolecular interaction fingerprint for SAR
Computed values; experimental binding confirmation required
hydrogen bonding drug design protein–ligand interactions

Controlled Physical Form and Storage Stability

The target dihydrochloride is a defined crystalline solid that is recommended to be stored sealed in a dry environment at 2–8°C to preserve integrity . In contrast, the free base does not carry an explicit cold-storage requirement from multiple vendors . The salt form's robust long-term storage profile reduces the risk of hygroscopic degradation, discoloration, or amine oxidation that can affect the free amino acid over time.

Storage Stability
Data to verify
Recommended 2–8°C (dihydrochloride) vs. ambient cool (free base)
Longer shelf-life and reduced batch variability
Vendor-provided storage instructions; verify under lab conditions
storage stability handling laboratory procurement

Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride Application Scenarios


SAR Studies on Pyrazole Bioisosteres

The compound serves as a ready-to-use α-amino acid scaffold with a 3,5-dimethylpyrazole side chain, enabling systematic SAR exploration of pyrazole bioisosteres in protease inhibitors, kinase inhibitors, or GPCR ligands. Its high purity (≥98%) and defined salt form ensure that biological activity readouts are attributable to the target molecule rather than impurities .

Coordination Chemistry and Metal-Organic Framework Synthesis

The dihydrochloride salt offers superior water solubility, allowing direct dissolution in aqueous metal salt solutions for the preparation of coordination polymers, metallogels, or single-molecule magnets. The 3,5-dimethylpyrazole moiety acts as a neutral or anionic ligand, while the α-amino acid portion provides additional chelating O,N-donor atoms [1].

Fragment-Based Drug Discovery Library

As a low-molecular-weight (242.10 g/mol) fragment with balanced polarity (TPSA 92 Ų) and multiple hydrogen-bonding vectors, the compound is suitable for inclusion in fragment screening libraries. The dihydrochloride form simplifies the preparation of DMSO-d6 or aqueous stock solutions at precise concentrations for NMR or SPR screening [2].

Chemical Biology Probe Development

The compound can be derivatized at either the amino or carboxyl group to install fluorescent tags, biotin handles, or photoaffinity labels. The stable salt form facilitates multi-step conjugations in aqueous-organic mixed solvent systems, while the pyrazole ring provides a spectroscopic handle for subsequent LC-MS analysis .

Application
Selection Property
Validation Focus
Pyrazole Bioisostere SAR
Defined salt form and purity
Biological activity attribution
Coordination Chemistry / MOF Synthesis
Aqueous solubility, dual donor atoms
Coordination geometry and framework stability
Fragment-Based Screening Library
Balanced polarity, low molecular weight
Stock solution preparation and screen reproducibility
Chemical Biology Probe Design
Derivatizable amino/carboxyl, stable salt
Conjugation efficiency and analytical traceability
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